molecular formula C23H16N2O5S B11588530 methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11588530
M. Wt: 432.4 g/mol
InChI Key: OGZAMDCEQBBWBF-UHFFFAOYSA-N
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Description

Methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core fused to a 4-methylthiazole-5-carboxylate ester moiety. The chromenopyrrole system is substituted with a phenyl group at position 1, while the thiazole ring bears a methyl group and a methyl ester at positions 4 and 5, respectively. The thiazole ring, a common pharmacophore, may enhance bioavailability or target specificity.

Properties

Molecular Formula

C23H16N2O5S

Molecular Weight

432.4 g/mol

IUPAC Name

methyl 2-(3,9-dioxo-1-phenyl-1H-chromeno[2,3-c]pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H16N2O5S/c1-12-20(22(28)29-2)31-23(24-12)25-17(13-8-4-3-5-9-13)16-18(26)14-10-6-7-11-15(14)30-19(16)21(25)27/h3-11,17H,1-2H3

InChI Key

OGZAMDCEQBBWBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide (DMF), acetic acid, and various catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like toluene, ethanol, and dichloromethane. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-{1-[4-(Dimethylamino)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate

Structural Differences :

  • Substituent on Chromenopyrrole: The phenyl group in the target compound is replaced with a 4-(dimethylamino)phenyl group in this analog.
  • Ester Group : The methyl ester in the target compound is replaced with an ethyl ester.

Implications :

  • The ethyl ester increases lipophilicity compared to the methyl ester, which may enhance membrane permeability but reduce aqueous solubility.

Molecular Weight :

  • The ethyl ester analog has a higher molecular weight (~465 g/mol) compared to the target compound (~437 g/mol, estimated).
Feature Target Compound Ethyl Ester Analog
Chromenopyrrole Substituent 1-Phenyl 4-(Dimethylamino)phenyl
Thiazole Substituent 4-Methyl, 5-carboxylate (methyl) 4-Methyl, 5-carboxylate (ethyl)
Molecular Weight ~437 g/mol ~465 g/mol
3-(2-Hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Structural Differences :

  • Core Structure: The chromenopyrrole system is replaced with a dihydropyrrolo[3,4-c]pyrazolone scaffold.
  • Substituents : A 2-hydroxyphenyl group replaces the phenyl group, and a pyrazolone ring is present instead of a thiazole.

Implications :

  • The 2-hydroxyphenyl group enables hydrogen bonding, which the target compound’s phenyl group cannot, possibly improving solubility or target binding.

Analytical Challenges :

Feature Target Compound Pyrrolopyrazolone Analog
Core Structure Chromeno[2,3-c]pyrrole-3,9-dione Dihydropyrrolo[3,4-c]pyrazolone
Key Substituents 1-Phenyl, thiazole ester 2-Hydroxyphenyl, pyrazolone
Hydrogen Bonding Capacity Limited High (via -OH group)
Pyrazole-Based Pesticides (e.g., Fipronil, Ethiprole)

Structural Differences :

  • Heterocycle : The target compound’s thiazole is replaced with pyrazole in these pesticides.
  • Functionality : Pesticides feature trifluoromethyl and sulfinyl groups absent in the target compound.

Implications :

  • Pyrazole rings in pesticides confer resistance to metabolic degradation, whereas the thiazole in the target compound may exhibit distinct metabolic pathways.
  • The sulfinyl group in pesticides enhances electrophilicity, a feature absent in the target compound.

Key Research Findings and Hypotheses

Solubility-Bioavailability Trade-off : The ethyl ester analog’s higher lipophilicity may improve cell penetration but reduce solubility, necessitating formulation adjustments.

Hydrogen Bonding vs. Aromaticity : The pyrrolopyrazolone analog’s 2-hydroxyphenyl group could improve solubility but reduce aromatic stacking compared to the target compound.

Biological Activity

Methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure features multiple functional groups that may contribute to various biological activities. This article reviews the current understanding of its biological activity, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C25H20N2O5S and a molecular weight of approximately 488.5 g/mol. Its structure includes chromeno, pyrrol, thiazole, and carboxylate moieties, which are known for their diverse biological interactions.

FeatureDescription
Molecular Formula C25H20N2O5S
Molecular Weight 488.5 g/mol
Key Functional Groups Chromeno, Pyrrol, Thiazole, Carboxylate

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. Its structural diversity may allow it to interact with specific molecular targets such as enzymes or receptors involved in microbial growth pathways.

In related compounds, pyrrole derivatives have shown significant antibacterial activity against various strains of bacteria. For instance, pyrrole benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus . This indicates that similar derivatives could potentially exhibit comparable or enhanced activity.

Anticancer Potential

The compound's potential in anticancer therapy is also under investigation. The chromeno and thiazole components are known for their roles in various anticancer mechanisms. For example, compounds featuring chromeno structures have been reported to act as glucokinase activators and exhibit cytotoxic effects on cancer cells .

Synthesis and Evaluation

Research has focused on synthesizing derivatives of the compound to evaluate their biological activities systematically. For example, studies have explored various synthetic routes involving catalysts and specific solvents to optimize yield and purity. These efforts aim to develop libraries of compounds that can be screened for biological efficacy.

Comparative Studies

A comparative analysis with other biologically active compounds reveals that this compound may have unique advantages due to its structural complexity. Similar compounds have shown varying degrees of activity against pathogens and cancer cell lines; thus, further exploration into this compound's specific activities is warranted.

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